

Spectroscopic and Structural Analysis of RK-286D: A Technical Overview

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Compound of Interest

Compound Name: RK-286D

Cat. No.: B1679404

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An in-depth examination of the spectroscopic and structural data for the chemical entity identified as **RK-286D** is currently unavailable in public scientific databases. Initial investigations have revealed conflicting information regarding the nature of this designation, hindering the compilation of a comprehensive technical guide as requested.

A search for "**RK-286D**" has yielded ambiguous results, with one major scientific database, the RCSB Protein Data Bank (PDB), identifying "286D" as a DNA oligomer. This entry provides detailed X-ray diffraction data related to its three-dimensional structure and its role in studies of DNA curvature. However, this macromolecular structure is not consistent with the typical subject of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data requested for small molecule drug candidates.

Conversely, a commercial entity lists an "RK 286D" as a product, but provides no accompanying chemical structure or spectroscopic information. This lack of a definitive chemical identity for a small molecule compound designated "**RK-286D**" makes it impossible to retrieve or present the specific NMR and Mass Spectrometry data required for a technical whitepaper aimed at researchers in drug development.

Without a confirmed chemical structure, the core requirements of presenting quantitative spectroscopic data, detailing experimental protocols for obtaining such data, and visualizing associated signaling pathways cannot be fulfilled. Further clarification on the precise chemical structure of the molecule of interest is necessary to proceed with a detailed technical analysis.

Experimental Protocols: A Generalized Approach

While specific data for **RK-286D** is not available, a general overview of the experimental protocols for obtaining NMR and Mass Spectrometry data for a novel small molecule compound is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ^1H (proton) and ^{13}C (carbon-13).

^1H NMR Spectroscopy Protocol:

- **Sample Preparation:** A small, precisely weighed sample of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is critical to avoid obscuring signals from the analyte.
- **Instrumentation:** The sample is placed in a high-field NMR spectrometer (e.g., 400-800 MHz).
- **Data Acquisition:** A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.
- **Data Processing:** The FID is converted into a frequency-domain spectrum via a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to a known standard (e.g., tetramethylsilane, TMS).

^{13}C NMR Spectroscopy Protocol:

- **Sample Preparation:** A more concentrated sample (typically 10-50 mg) is prepared in a deuterated solvent.
- **Instrumentation:** A high-field NMR spectrometer equipped with a broadband probe is used.
- **Data Acquisition:** Due to the low natural abundance of ^{13}C , a greater number of scans are required to achieve an adequate signal-to-noise ratio. Proton decoupling is typically employed to simplify the spectrum.

- **Data Processing:** Similar to ^1H NMR, the FID is processed via Fourier transform to generate the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) Protocol:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system like liquid chromatography (LC-MS).
- **Ionization:** The sample molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- **Mass Analysis:** The ions are separated based on their m/z ratio in a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.
- **Detection:** The detector records the abundance of ions at each m/z value.
- **Data Analysis:** The resulting mass spectrum provides the accurate mass of the molecular ion, which can be used to determine the elemental formula of the compound.

Visualization of Methodologies

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.

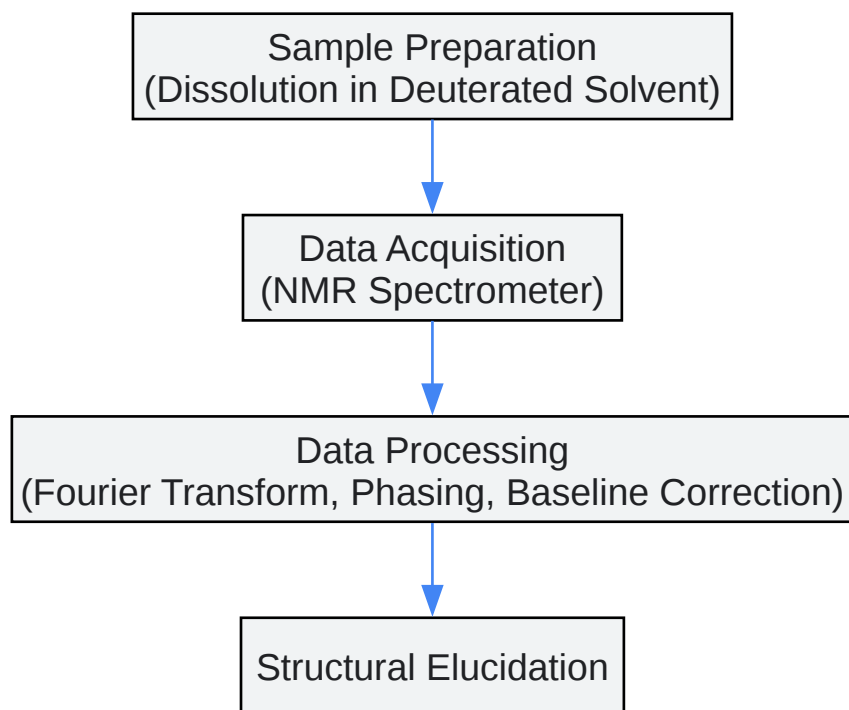


Figure 1: General Workflow for NMR Spectroscopy

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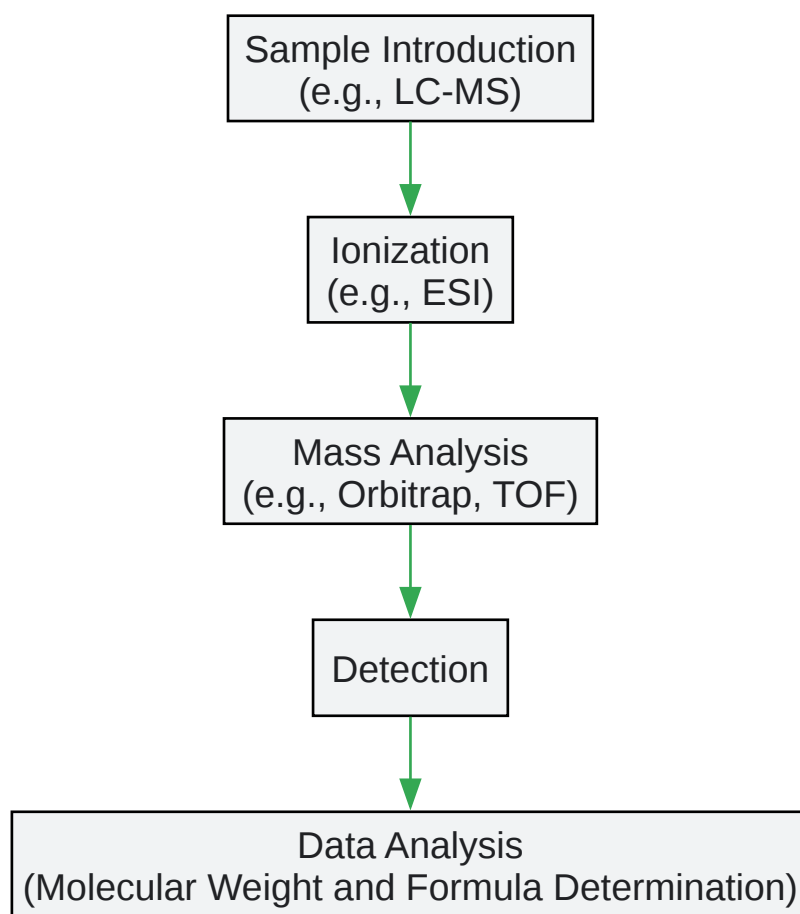


Figure 2: General Workflow for Mass Spectrometry

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Figure 2: General Workflow for Mass Spectrometry.

In conclusion, while a detailed technical guide on **RK-286D** cannot be provided at this time due to the ambiguity of its chemical identity, the generalized protocols and workflows presented here offer a foundational understanding of the key spectroscopic techniques employed in chemical and pharmaceutical research. Further investigation into the specific nature of **RK-286D** is required to furnish the specific data requested.

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